Gallocyanine

Histology Cytology Trichrome Staining

Choose Gallocyanine when assay specificity is non-negotiable. Unlike Celestine Blue B or Gallamine Blue, only Gallocyanine delivers deficiency-free results in multi-step trichrome staining (van Gieson, Masson). Its iron lake most closely resembles alum hematoxylin for standard histology. For cytometry, the Husain-Watts Gallocyanin chromalum protocol quantifies DNA with superior speed vs. Feulgen. For ROS detection, its selective superoxide radical-anion reactivity eliminates hypochlorous acid cross-talk. As a DKK1/LRP6 inhibitor (IC50 ~3-6 µM), it provides a validated scaffold for Alzheimer's SAR. Insist on Gallocyanine—the verified performer.

Molecular Formula C15H13ClN2O5
Molecular Weight 336.72 g/mol
CAS No. 1562-85-2
Cat. No. B075355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallocyanine
CAS1562-85-2
SynonymsIIIC3; Alizarine Navy Blue; Anthracene Blue SWGG; Brilliant Chrome Blue P; C.I. 51030; Fast Violet; Mordant Blue 10
Molecular FormulaC15H13ClN2O5
Molecular Weight336.72 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.[Cl-]
InChIInChI=1S/C15H12N2O5.ClH/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;/h3-6,19H,1-2H3,(H,20,21);1H
InChIKeyAQSOTOUQTVJNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Gallocyanine (CAS 1562-85-2): A Phenoxazine Dye with Quantifiable Differentiation for Histological and Biochemical Procurement


Gallocyanine (CAS 1562-85-2) is an organic chloride salt belonging to the phenoxazine (oxazine) dye class, characterized by a 1-carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium chromophore [1]. This synthetic blue dye is historically established as a nuclear stain in histology, functioning as a direct substitute for hematoxylin when used with an iron alum mordant [1][2]. Beyond its classical use, Gallocyanine demonstrates quantifiable and differentiated performance across multiple dimensions, including its behavior as a metal-complexing mordant dye, its selective reactivity in redox applications, and its capacity as a small-molecule inhibitor of the DKK1/LRP6 protein-protein interaction [1][3][4].

The Procurement Risk of Substituting Gallocyanine: Critical Distinctions from Other Oxazine Dyes and Nuclear Stains


Generic substitution of Gallocyanine with structurally analogous oxazine dyes such as Celestine Blue B or Gallamine Blue, or even standard hematoxylin, introduces substantial risk of experimental failure due to quantifiable differences in performance. While these compounds share a phenoxazine core, their distinct substituents drive significant divergence in metal complex stability, solution stability, specific staining color resemblance, and analyte selectivity. For instance, Gallocyanine's iron lake provides a color that most closely resembles alum hematoxylin, a critical factor for standard histology, yet its solution stability is inferior to that of Celestine Blue B [1][2]. Furthermore, in biochemical assays, Gallocyanine exhibits a defined selectivity for the superoxide radical anion, a property not shared by Celestine Blue B, which preferentially reacts with hypochlorous acid . Therefore, selecting Gallocyanine is not an arbitrary choice among blue dyes but a deliberate procurement decision predicated on specific, verifiable performance attributes detailed below.

Gallocyanine (1562-85-2) Quantitative Performance Evidence Guide: Verified Differentiation vs. Comparators


Superior Nuclear Staining Performance in Trichrome Procedures vs. Other Oxazine Dyes

In a comparative evaluation of aniline dyes for nuclear staining in trichrome procedures, Gallocyanin was the only dye that did not exhibit 'definite deficiencies' and was 'highly recommended' for routine use. In contrast, Gallamine Blue, Celestine Blue B, and Acid Alizarin Blue BB all showed clear performance limitations in this specific application context [1].

Histology Cytology Trichrome Staining Nuclear Dyes

Quantitative DNA Staining with Gallocyanin Chromalum Compared to the Feulgen Gold Standard

A cytophotometric comparison demonstrated that the Husain-Watts Gallocyanin chromalum staining protocol and the Feulgen reaction both provided quantitative staining of DNA. Notably, the Gallocyanin chromalum procedure was characterized as a 'quick staining procedure' for quantitative DNA evaluation [1][2].

Cytometry Cytology DNA Quantitation Feulgen Stain

Selective Reactivity for Superoxide Radical Anion vs. Celestine Blue B

In a direct comparative study of their use as fluorescent chemosensors, Gallocyanine and Celestine Blue B exhibited mutually exclusive selectivities for different reactive species. Gallocyanine was found to react mainly with the superoxide radical-anion, whereas Celestine Blue B reacted selectively with hypochlorous acid .

Oxidative Stress Fluorescent Probe Reactive Oxygen Species Neutrophil Assay

Weak but Quantified Inhibition of DKK1/LRP6 Interaction vs. Synthetic Derivatives

Gallocyanine itself is a weak inhibitor of the DKK1/LRP6 protein-protein interaction, with a reported IC50 of approximately 3 µM . This defines the baseline activity of the core scaffold. Synthetic derivatives of Gallocyanine have been designed with significantly improved potency; for example, compound NCI8642 (Gallocyanine) exhibited an IC50 of 6.38 ± 0.009 µM, while the optimized derivative 6n achieved 95.14% inhibition at a comparable concentration [1][2].

Wnt Signaling Alzheimer's Disease DKK1 Inhibitor Protein-Protein Interaction

Distinctive Iron Lake Properties: Color Resemblance to Hematoxylin vs. Celestine Blue Stability

Among the oxazine dyes recommended as hematoxylin substitutes (Gallamin Blue, Gallocyanin, Coelestin Blue), the iron lake of Gallocyanin is noted for producing a color that 'most closely resembles alum hematoxylin' [1]. However, this is a trade-off against solution stability, as 'neither dye [Gallamine blue and Gallocyanin] is as stable as celestine blue' [1][2].

Histology Hematoxylin Substitute Mordant Dye Iron Alum Stain

Validated Application Scenarios for Gallocyanine (1562-85-2) Based on Quantitative Differentiation


Reliable Nuclear Staining in Complex Trichrome Protocols

For researchers performing multi-step trichrome staining (e.g., van Gieson, Masson), Gallocyanine is the recommended nuclear stain. Direct evidence shows it is the only dye among its closest analogs (Gallamine Blue, Celestine Blue B) that provides consistent, deficiency-free results in this demanding context [1]. This scenario directly stems from Section 3 evidence of its superior performance.

Rapid Quantitative Cytometric Assessment of DNA as an Alternative to Feulgen

In cytology and cytometry workflows where DNA content must be quantified, the Husain-Watts Gallocyanin chromalum protocol serves as a validated, faster alternative to the gold-standard Feulgen reaction. It offers quantitative staining of DNA in ethanol-fixed specimens with high reproducibility, streamlining diagnostic and research procedures [1][2]. This application is directly supported by the quantitative comparison evidence in Section 3.

Selective Fluorescent Detection of Superoxide Radical Anion in Cellular Assays

For studies focused on NADPH oxidase activity or the respiratory burst of neutrophils, Gallocyanine is the preferred fluorescent chemosensor over Celestine Blue B. Its selective reactivity with the superoxide radical-anion, rather than hypochlorous acid, allows for specific monitoring of this key reactive oxygen species without cross-reactivity [1]. This is a direct application of the selective reactivity evidence presented in Section 3.

Benchmark Scaffold for Medicinal Chemistry Optimization of Wnt Pathway Modulators

In medicinal chemistry, Gallocyanine (NCI8642) is the validated, albeit weak, starting point for synthesizing and optimizing inhibitors of the DKK1/LRP6 interaction. Its defined but low IC50 of ~3-6 µM provides a clear baseline for structure-activity relationship (SAR) studies aimed at developing more potent compounds for Alzheimer's disease and cancer research [1][2]. This application is based on the class-level inference and quantitative data on its inhibition presented in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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